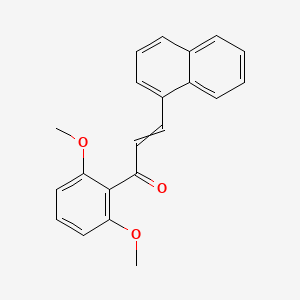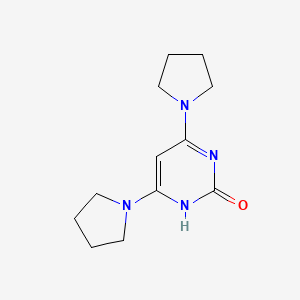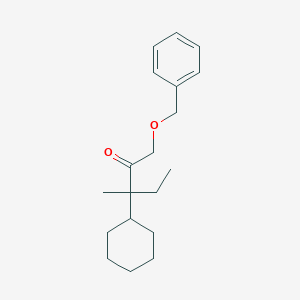
(5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one: is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a methyloxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one typically involves the reaction of 2-methoxybenzaldehyde with a suitable reagent to form the oxolanone ring. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- (5S)-5-(2-Hydroxyphenyl)-5-methyloxolan-2-one
- (5S)-5-(2-Chlorophenyl)-5-methyloxolan-2-one
- (5S)-5-(2-Nitrophenyl)-5-methyloxolan-2-one
Uniqueness: (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
918831-61-5 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(5S)-5-(2-methoxyphenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-12(8-7-11(13)15-12)9-5-3-4-6-10(9)14-2/h3-6H,7-8H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
UUNUPFMMCDKUNV-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@]1(CCC(=O)O1)C2=CC=CC=C2OC |
Kanonische SMILES |
CC1(CCC(=O)O1)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)






![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)



![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)

